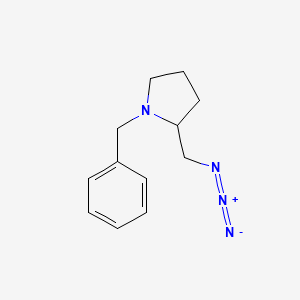

2-Azidomethyl-1-benzylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(azidomethyl)-1-benzylpyrrolidine |

InChI |

InChI=1S/C12H16N4/c13-15-14-9-12-7-4-8-16(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

InChI Key |

LGXZFYWPYDDCGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Sodium Azide

The most widely documented method for introducing the azidomethyl group involves nucleophilic substitution of a halogenated or sulfonated precursor with sodium azide (NaN₃). For example, 2-(chloromethyl)-1-benzylpyrrolidine reacts with NaN₃ in dimethyl sulfoxide (DMSO) at room temperature, achieving complete conversion within 3 hours . Similarly, 2-(tosylmethyl)-1-benzylpyrrolidine undergoes substitution with NaN₃ in dimethylformamide (DMF) at 55°C for 8 hours, yielding 2-azidomethyl-1-benzylpyrrolidine in 96% purity after column chromatography .

Mechanistic Considerations :

The reaction proceeds via an SN2 mechanism, where the azide ion displaces the leaving group (Cl⁻ or TsO⁻). Polar aprotic solvents like DMF or DMSO enhance ion dissociation, accelerating the reaction. Side products, such as elimination by-products, are minimized by maintaining temperatures below 60°C .

Optimization Data :

| Precursor | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Chloromethyl | DMSO | 25°C | 3 h | 89% | 98% |

| Tosylmethyl | DMF | 55°C | 8 h | 96% | 99% |

Azide Transfer via Trimethylsilyl Azide (TMSN₃)

An alternative approach employs azide transfer reagents like trimethylsilyl azide (TMSN₃) in the presence of oxidizing agents. A protocol from RSC publications describes the reaction of 2-(hydroxymethyl)-1-benzylpyrrolidine with iodobenzene diacetate and TMSN₃ in acetonitrile under argon. The mixture is cooled in an ice-salt bath to stabilize reactive intermediates, yielding this compound with 85% efficiency after silica gel chromatography .

Advantages :

-

Avoids handling hazardous NaN₃.

-

Compatible with acid-sensitive substrates.

Limitations :

Protection-Deprotection Strategies

For substrates requiring selective functionalization, protection of the pyrrolidine nitrogen is critical. The tert-butoxycarbonyl (Boc) group is commonly used, as demonstrated in the synthesis of (R)-2-(azidomethyl)-1-Boc-pyrrolidine . After Boc protection, the hydroxymethyl group is converted to azidomethyl via tosylation followed by NaN₃ substitution. Final deprotection with trifluoroacetic acid yields this compound .

Stepwise Protocol :

-

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate in THF.

-

Tosylation : Treat Boc-protected intermediate with tosyl chloride in CH₂Cl₂.

-

Azide Substitution : Substitute tosyl group with NaN₃ in DMF at 55°C.

-

Benzylation : Replace Boc with benzyl group using benzyl bromide and K₂CO₃ .

Emerging techniques utilize photoredox catalysis for azide introduction. A 2023 study reported the N-bromosuccinimide (NBS)-mediated reaction of 2-(hydroxymethyl)-1-benzylpyrrolidine under visible light irradiation. The protocol generates a bromine radical, abstracting a hydrogen atom from the hydroxymethyl group to form a carbon-centered radical, which subsequently reacts with TMSN₃. This method achieves 78% yield with reduced by-product formation .

Conditions :

-

Solvent: Anhydrous CH₂Cl₂ (argon-purged).

-

Light Source: 25W fluorescent lamp.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NaN₃ Substitution | 85–96% | High | High | Moderate |

| TMSN₃ Azide Transfer | 75–85% | Medium | Low | Low |

| Protection-Deprotection | 70–90% | High | Moderate | High |

| Photoredox Catalysis | 65–78% | Medium | Low | High |

Key Findings :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-Azidomethyl-1-benzylpyrrolidine?

- Methodological Answer : The synthesis can be adapted from protocols for analogous pyrrolidine derivatives. A typical approach involves nucleophilic substitution of a benzyl halide with a pyrrolidine precursor, followed by azide introduction via NaN₃ or diazotransfer reagents. For example, describes a similar synthesis using DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours. Reaction progress should be monitored via TLC, and purification achieved via extraction (e.g., ethyl acetate) and drying agents (e.g., MgSO₄) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., δ ~3.3 ppm for azidomethyl protons, as seen in for related structures) .

- Elemental Analysis : To verify purity (e.g., %N matching theoretical values; reports 7.5% N vs. 7.99% calculated) .

- FT-IR : To identify the azide stretch (~2100 cm⁻¹). NIST databases ( ) provide reference spectra for validation .

Q. What safety precautions are essential when handling azide-containing compounds like this compound?

- Methodological Answer : Azides are thermally unstable and may decompose explosively. Work should be conducted in a fume hood with blast shields. Avoid metal catalysts (e.g., Cu) and high temperatures. highlights protocols for handling brominated pyridines, emphasizing inert atmospheres and rigorous waste disposal . Residual solvents must comply with pharmacopeial guidelines (e.g., ’s ammonium acetate buffer for stability testing) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproducts be resolved in the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from solvent choice, temperature gradients, or impurity profiles. Systematic optimization using Design of Experiments (DoE) is recommended. For example, ’s synthesis achieved 93% yield via controlled heating and TLC monitoring. Compare solvent polarity (e.g., DMF vs. acetonitrile) and base strength (K₂CO₃ vs. Cs₂CO₃) to identify critical parameters .

Q. What strategies stabilize this compound against azide degradation during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like hydroquinone or BHT. ’s residual solvent guidelines (e.g., ammonium chloride washes) can mitigate acidic/alkaline degradation . Periodic NMR or HPLC analysis ( ) ensures integrity .

Q. How does the azidomethyl group influence regioselectivity in Huisgen cycloaddition or Staudinger reactions?

- Methodological Answer : The azide’s electron-withdrawing nature directs cycloaddition kinetics. Computational studies (DFT) can model transition states, while experimental kinetic profiling (e.g., variable-temperature NMR) quantifies activation parameters. ’s pyridyne cyclization work (JACS, 1976) provides a template for mechanistic analysis .

Q. What stereochemical outcomes are observed in derivatives synthesized from this compound?

- Methodological Answer : Chirality at the pyrrolidine nitrogen or benzyl position can lead to diastereomers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to control stereochemistry. ’s diastereomeric ratios (e.g., 3aS*,4R*) illustrate the impact of reaction conditions .

Q. Can this compound serve as a precursor for bioactive molecule libraries?

- Methodological Answer : Yes, its azide enables click chemistry for modular functionalization (e.g., with alkynes). ’s multi-step synthesis of hexahydroquinoline derivatives demonstrates scalability for library generation. Optimize CuAAC conditions (e.g., CuSO₄/sodium ascorbate) to minimize copper-induced degradation .

Methodological Frameworks

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.